molecular formula C13H10BrNO3 B13878439 (2-Bromo-5-nitrophenyl)-phenylmethanol CAS No. 183110-86-3

(2-Bromo-5-nitrophenyl)-phenylmethanol

Cat. No.: B13878439
CAS No.: 183110-86-3
M. Wt: 308.13 g/mol
InChI Key: CMJAWXOSAGCYRS-UHFFFAOYSA-N
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Description

(2-Bromo-5-nitrophenyl)-phenylmethanol is a benzylic alcohol derivative characterized by a phenylmethanol backbone substituted with bromo (-Br) and nitro (-NO₂) groups at the 2- and 5-positions of the aromatic ring, respectively. The bromo and nitro substituents confer unique electronic and steric properties, influencing its reactivity in cross-coupling reactions, nucleophilic substitutions, and catalytic processes .

Properties

CAS No.

183110-86-3

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

IUPAC Name

(2-bromo-5-nitrophenyl)-phenylmethanol

InChI

InChI=1S/C13H10BrNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,13,16H

InChI Key

CMJAWXOSAGCYRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)[N+](=O)[O-])Br)O

Origin of Product

United States

Preparation Methods

Synthesis from 2-Bromo-5-nitrobenzaldehyde

  • Starting materials: 2-Bromo-5-nitrobenzaldehyde and phenylmagnesium chloride.
  • Procedure: The Grignard reagent (phenylmagnesium chloride) is added to a solution of 2-bromo-5-nitrobenzaldehyde under anhydrous conditions, typically in ether or tetrahydrofuran (THF).
  • Reaction: The nucleophilic phenyl group attacks the aldehyde carbonyl carbon, forming the corresponding alkoxide intermediate.
  • Work-up: Acidic aqueous work-up protonates the alkoxide to give this compound.
  • Purification: The crude product is purified by column chromatography using petroleum ether and ethyl acetate mixtures (e.g., 10:1 to 1:1 ratios) to yield the pure secondary alcohol as a solid.

Characterization and Yield

  • Typical yields for such reactions range from 50% to 70%, depending on reaction conditions and purity of reagents.
  • The product is characterized by:
    • [^1H NMR](pplx://action/followup): Aromatic protons and the characteristic methine proton adjacent to the hydroxyl group.
    • [^13C NMR](pplx://action/followup): Signals corresponding to aromatic carbons and the carbon bearing the hydroxyl group.
    • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight.
    • Melting Point: Consistent with literature values for similar compounds.

Alternative Synthetic Routes and Catalytic Methods

Oxidation and Reduction Steps

Starting from 2-bromoaryl ketones, reduction with sodium triacetoxyborohydride or other selective hydride reagents can yield secondary alcohols with high stereoselectivity. This approach may be useful if the ketone precursor is more accessible or stable.

Data Table Summarizing Preparation Conditions and Outcomes

Step Starting Material Reagents/Conditions Yield (%) Purification Method Characterization Techniques
1 2-Bromo-5-nitrobenzaldehyde Phenylmagnesium chloride, anhydrous THF 50-70 Column chromatography (petroleum ether/ethyl acetate) ^1H NMR, ^13C NMR, HRMS, Melting Point
2 2-Bromoaryl ketone (alternative) Sodium triacetoxyborohydride reduction 60-75 Column chromatography ^1H NMR, Chiral HPLC, HRMS
3 Allylboration + Pd-catalyzed cyclization (related) Chiral BINOL phosphoric acid, Pd catalyst 19-90 (varies) Chromatography Chiral HPLC, NMR, HRMS

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-nitrophenyl)-phenylmethanol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Chromium trioxide, sulfuric acid.

Major Products Formed

    Reduction: (2-Amino-5-nitrophenyl)-phenylmethanol.

    Substitution: Various substituted phenylmethanol derivatives.

    Oxidation: (2-Bromo-5-nitrophenyl)-benzaldehyde.

Scientific Research Applications

Chemistry

(2-Bromo-5-nitrophenyl)-phenylmethanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound can serve as a building block for the development of pharmaceuticals. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties, making it a potential candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-5-nitrophenyl)-phenylmethanol depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromine groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(2-Bromo-5-nitrophenyl)-phenylmethanol 2-Br, 5-NO₂ C₁₃H₁₀BrNO₃ 324.14 High polarity; precursor for Suzuki couplings
(4-Bromo-5-fluoro-2-nitro-phenyl)-methanol 4-Br, 5-F, 2-NO₂ C₇H₅BrFNO₃ 250.02 Enhanced electrophilicity due to -F; sensor applications
(2-Bromo-5-chlorophenyl)methanol 2-Br, 5-Cl C₇H₆BrClO 221.48 Moderate reactivity in SNAr reactions
(2-Amino-5-bromophenyl)methanol 2-NH₂, 5-Br C₇H₈BrNO 218.05 Reductive amination substrate
Phenylmethanol (Benzyl alcohol) Unsubstituted C₇H₈O 108.14 Solvent; fragrance intermediate

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The presence of -NO₂ and -Br in this compound significantly lowers the electron density of the aromatic ring compared to analogs like phenylmethanol, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr) .
  • Steric Effects: The ortho-bromo substituent in this compound introduces steric hindrance, which can slow down reactions at the benzylic position compared to para-substituted analogs .
  • Fluorine Substitution: The -F group in (4-Bromo-5-fluoro-2-nitro-phenyl)-methanol increases electrophilicity and alters adsorption energies in sensing applications, as demonstrated in luminescent MOF-based detectors .

Spectroscopic and Analytical Data

  • NMR Spectroscopy: The benzylic -CH₂OH group in this compound resonates at δ 4.6–4.9 ppm in ¹H-NMR, similar to other substituted phenylmethanols (e.g., δ 4.67 ppm for 4-(trifluoromethyl)phenylmethanol) . Nitro groups cause deshielding of adjacent protons, shifting aromatic signals downfield (δ 7.5–8.5 ppm) compared to unsubstituted phenylmethanol (δ 7.2–7.6 ppm) .
  • UV-Vis Absorption: The nitro group in this compound absorbs strongly at 220–240 nm, overlapping with MOF-based sensors’ excitation wavelengths, enabling fluorescence quenching mechanisms .

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